methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate;dihydrochloride
Description
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride (molecular formula: C₈H₁₃Cl₂N₃O₂; average mass: 254.111) is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core with a methyl ester group at position 6 and two hydrochloride counterions . This compound exists in stereoisomeric forms, including (6R)- and (6S)-configurations, which influence its physicochemical and biological properties . Its structural complexity and pharmacological relevance (e.g., as a precursor for receptor modulators) necessitate comparative analysis with analogues to elucidate structure-activity relationships (SAR).
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)6-2-5-7(3-9-6)11-4-10-5;;/h4,6,9H,2-3H2,1H3,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGPIWGYHZWSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)NC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
- Stereoisomerism : The (6S)-isomer (CAS 114786-39-9) is commercially available with ≥97% purity , while the (6R)-isomer (CAS unspecified) is less commonly reported .
- Hydration: The hydrate form (CAS 82523-06-6) exhibits increased molecular weight (272.126 vs.
- Substituent Effects :
- 3-Phenylmethyl Derivative : The bulky phenylmethyl group at N3 increases lipophilicity (logP ~2.8 predicted) and may improve blood-brain barrier penetration .
- Trimethoxyphenyl Derivative : The electron-rich trimethoxyphenyl group at C4 introduces steric hindrance and alters electronic properties, which could modulate receptor binding .
SAR Highlights :
- Dihydrochloride Salts : Ubiquitous in analogues to enhance bioavailability and crystallinity .
- Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound serves as a prodrug moiety, while hydrolysis to the carboxylic acid (observed in histidine-HCHO reactions) may activate pharmacological effects .
Data Tables
Table 3: NMR Data Comparison (Selected Analogues)
Research Findings and Challenges
- Synthesis Challenges : Stereoselective synthesis of the (6S)-isomer requires chiral catalysts or resolution techniques, increasing production costs .
- Contradictory Data: Hydrate stability is inconsistently reported; some sources note hygroscopicity , while others omit storage issues .
- Biological Data Gaps: Limited in vivo studies on the target compound compared to fluorinated analogues (e.g., Compound 35 ).
Q & A
Q. What are the established synthetic routes for methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride?
The synthesis typically involves cyclization reactions and multi-step protocols:
- Cyclization of Precursors : Formation of the imidazo[4,5-c]pyridine core via cyclization of 2-aminopyridine derivatives with aldehydes/ketones under acidic conditions (e.g., HCl) .
- Multi-Step Synthesis : Starting from pyridine or isoxazole precursors, reactions may include protection/deprotection steps, carboxylation, and salt formation (e.g., dihydrochloride) .
- Key Conditions : Anhydrous solvents (e.g., THF), inert atmospheres (N₂/Ar), and controlled temperatures (0–80°C) to minimize side reactions .
Q. How is the compound’s structure confirmed using spectroscopic and analytical methods?
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) assign proton/carbon environments, confirming ring fusion and substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., calculated vs. observed m/z) .
- X-ray Crystallography : Resolves spatial arrangement of atoms, particularly for chiral centers or complex stereochemistry .
Q. What are the known biological targets or activities associated with this compound?
- Receptor Antagonism : Structural analogs (e.g., thiazolo-pyridines) show activity as P2X7 receptor antagonists, with preclinical studies demonstrating receptor occupancy at low doses (ED₅₀ ~0.06 mg/kg in rats) .
- Enzyme Inhibition : Imidazo-pyridine derivatives are explored for kinase or protease inhibition, often via interaction with catalytic sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while anhydrous THF minimizes hydrolysis .
- Catalytic Additives : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate ring closure .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) balances reaction rate and byproduct suppression .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Complementary Techniques : Pair NMR with IR spectroscopy to validate functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
- Isotopic Labeling : ¹⁵N or ²H labeling clarifies ambiguous proton/carbon assignments in crowded spectral regions .
- Computational Modeling : DFT calculations predict NMR chemical shifts or X-ray diffraction patterns for comparison with experimental data .
Q. How are in vitro assays designed to evaluate the compound’s interaction with biological targets?
- Binding Assays : Radioligand displacement (e.g., ³H-labeled antagonists) quantifies affinity (Kᵢ) for receptors like P2X7 .
- Enzyme Activity Assays : Fluorogenic substrates measure inhibition kinetics (IC₅₀) for target enzymes .
- Cell-Based Models : Use of HEK293 cells expressing recombinant receptors to assess functional antagonism (e.g., Ca²⁺ flux assays) .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
- Lipophilicity Adjustments : Introducing methyl or methoxy groups alters logP, impacting membrane permeability .
- Salt Formation : Dihydrochloride salts enhance aqueous solubility for in vivo studies (e.g., rodent pharmacokinetics) .
- Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) guide modifications to reduce hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
